molecular formula C14H10BrCl3N2O3 B15014821 N'-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide

N'-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide

Cat. No.: B15014821
M. Wt: 440.5 g/mol
InChI Key: IJTLTHFIDBSBQL-PTXOJBNSSA-N
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Description

N’-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a furan ring substituted with bromine and methyl groups, as well as a trichlorophenoxy group attached to an acetohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide typically involves the condensation of 4-bromo-5-methylfuran-2-carbaldehyde with 2-(2,4,6-trichlorophenoxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In the context of anticancer activity, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide stands out due to its unique combination of a furan ring with bromine and methyl substitutions, coupled with a trichlorophenoxy group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C14H10BrCl3N2O3

Molecular Weight

440.5 g/mol

IUPAC Name

N-[(E)-(4-bromo-5-methylfuran-2-yl)methylideneamino]-2-(2,4,6-trichlorophenoxy)acetamide

InChI

InChI=1S/C14H10BrCl3N2O3/c1-7-10(15)4-9(23-7)5-19-20-13(21)6-22-14-11(17)2-8(16)3-12(14)18/h2-5H,6H2,1H3,(H,20,21)/b19-5+

InChI Key

IJTLTHFIDBSBQL-PTXOJBNSSA-N

Isomeric SMILES

CC1=C(C=C(O1)/C=N/NC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl)Br

Canonical SMILES

CC1=C(C=C(O1)C=NNC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl)Br

Origin of Product

United States

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